molecular formula C13H13N3O2 B6113698 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone

2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone

Cat. No. B6113698
M. Wt: 243.26 g/mol
InChI Key: AWNUBUXYPDESGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ belongs to the quinazolinone family and is structurally similar to other quinazolinone derivatives such as gefitinib and erlotinib, which are used in cancer treatment. PPQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone is not fully understood. However, it is believed that 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone exerts its biological effects by modulating various signaling pathways in the body. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Furthermore, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and metabolism, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In animal models, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone also has some toxicity at high doses, which can limit its therapeutic potential.

Future Directions

There are several future directions for 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone research. One area of interest is the development of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone and its potential interactions with other drugs. Overall, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has shown great promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone can be synthesized through a one-pot reaction involving the condensation of anthranilic acid with pyrrolidine and 2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone in high yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

properties

IUPAC Name

2-(pyrrolidine-1-carbonyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-9-5-1-2-6-10(9)14-11(15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUBUXYPDESGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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